5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester 5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 881673-70-7
VCID: VC11701736
InChI: InChI=1S/C13H12BrNO5S/c1-19-10-3-5-11(6-4-10)21(17,18)15-8-9(7-12(15)14)13(16)20-2/h3-8H,1-2H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
Molecular Formula: C13H12BrNO5S
Molecular Weight: 374.21 g/mol

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester

CAS No.: 881673-70-7

Cat. No.: VC11701736

Molecular Formula: C13H12BrNO5S

Molecular Weight: 374.21 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester - 881673-70-7

Specification

CAS No. 881673-70-7
Molecular Formula C13H12BrNO5S
Molecular Weight 374.21 g/mol
IUPAC Name methyl 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylate
Standard InChI InChI=1S/C13H12BrNO5S/c1-19-10-3-5-11(6-4-10)21(17,18)15-8-9(7-12(15)14)13(16)20-2/h3-8H,1-2H3
Standard InChI Key OGGACPVXTVWLRM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is methyl 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylate, with the molecular formula C₁₃H₁₂BrNO₅S and a molecular weight of 374.21 g/mol . Its structure integrates three key functional groups:

  • A pyrrole ring substituted at positions 1 (sulfonyl group), 3 (carboxylate), and 5 (bromine).

  • A 4-methoxybenzenesulfonyl group attached to the pyrrole nitrogen.

  • A methyl ester at the C-3 position.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number881673-70-7
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
InChIKeyOGGACPVXTVWLRM-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

Although no crystallographic data exist for this specific compound, related sulfonylated pyrroles exhibit planarity between the sulfonyl group and the pyrrole ring, with dihedral angles <10° . The 4-methoxy group on the benzene ring likely induces steric and electronic effects, influencing intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized via a two-step protocol:

  • Sulfonylation of Pyrrole Precursors: Reaction of 5-bromo-1H-pyrrole-3-carboxylic acid methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., NaH or pyridine) .

  • Purification: Column chromatography using solvents like petroleum ether/ethyl acetate (2:1 v/v) .

Table 2: Representative Reaction Conditions

ParameterValueSource
SolventAnhydrous DMF
Temperature0°C → Room temperature
Reaction Time2 hours
Yield54–68% (estimated)

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The methoxy group on the benzene ring enhances the electron-donating capacity of the sulfonyl group, stabilizing the transition state .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.85 (s, 3H, OCH₃), δ 3.90 (s, 3H, COOCH₃), δ 6.90–7.80 (m, aromatic and pyrrole protons) .

    • The deshielded pyrrole H-2 and H-4 protons (δ >7.0) reflect electron withdrawal by the sulfonyl group.

Mass Spectrometry

  • Electron Impact (EI-MS): Molecular ion [M]⁺ observed at m/z 374, with fragmentation peaks at m/z 299 ([M−Br]⁺) and 201 (4-methoxybenzenesulfonyl fragment) .

  • High-Resolution MS: Confirms molecular formula with <3 ppm error .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

PropertyValueMethod/Source
LogP (Octanol-Water)2.8Computed (PubChem)
Solubility in Water<0.1 mg/mLEstimated
Melting PointNot reported

The compound’s low aqueous solubility aligns with its hydrophobic substituents (bromine, sulfonyl group).

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